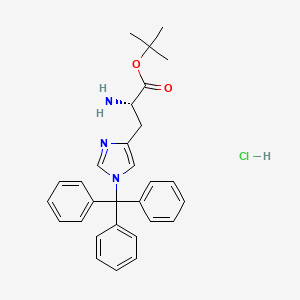

H-His(Trt)-Otbu HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJUKIBWBKXMAT-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles and Significance of H His Trt Otbu Hcl in Advanced Peptide Synthesis

Strategic Role as a Protected Histidine Building Block

H-His(Trt)-OtBu HCl is a derivative of the amino acid L-histidine, where specific functional groups are temporarily masked by protecting groups. This protection is paramount to prevent undesirable side reactions during the stepwise assembly of a peptide chain. The compound features two key protecting groups: the trityl (Trt) group on the imidazole (B134444) side chain and the tert-butyl (OtBu) ester at the C-terminus. The hydrochloride (HCl) salt form improves the stability and handling of the compound. bachem.com

The imidazole ring of histidine's side chain possesses a nucleophilic nitrogen that can cause significant problems during peptide synthesis. peptide.comcigb.edu.cu If left unprotected, this nitrogen can react with the activated carboxyl group of the incoming amino acid, leading to side-product formation and reducing the efficiency of the desired peptide bond formation. peptide.com Furthermore, the basic nature of the unprotected imidazole ring can catalyze the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide. peptide.compeptide.com

The trityl (Trt) group , a bulky triphenylmethyl group, is strategically attached to the τ-nitrogen of the imidazole ring. amazonaws.com This sterically demanding group effectively shields the imidazole nitrogen, preventing its participation in unwanted acylation reactions. amazonaws.comchempep.com While the Trt group significantly mitigates side-chain reactivity, it is important to note that it offers only minor assistance in suppressing racemization. amazonaws.com

The tert-butyl (OtBu) ester protects the C-terminal carboxylic acid group of the histidine residue. bachem.com In solid-phase peptide synthesis (SPPS), the most common method for peptide construction, the C-terminus of the first amino acid is anchored to a solid support. scielo.br However, in solution-phase synthesis or for the preparation of peptide fragments, protecting the C-terminus is crucial to prevent its participation in undesired coupling reactions. The OtBu group is stable under the basic conditions used for the removal of the temporary Nα-protecting group (typically Fmoc) but is readily cleaved under acidic conditions, often concurrently with the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. researchgate.netseplite.com

Contribution to the Fidelity and Efficiency of Peptide Chain Elongation

A major challenge in incorporating histidine into a growing peptide chain is its high propensity for racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers. peptide.compeptide.com This process is often catalyzed by the basic nitrogen atom in the unprotected imidazole ring. peptide.com By protecting the imidazole side chain with the Trt group, this compound helps to reduce, though not entirely eliminate, this risk. amazonaws.com The prevention of side-chain acylation also contributes to a more efficient coupling process, as more of the activated amino acid is available to form the correct peptide bond. peptide.com

The use of protected amino acids like this compound is a cornerstone of the widely used Fmoc/tBu and Boc/Bzl strategies in SPPS. researchgate.netseplite.com In the Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed with a mild base (like piperidine), while the permanent side-chain protecting groups (like Trt and tBu) and the linkage to the resin are cleaved with a strong acid (like trifluoroacetic acid, TFA) at the end of the synthesis. seplite.comub.edu This orthogonality of protecting groups ensures that the side chains remain protected throughout the synthesis, preventing branching and other side reactions, thus leading to a higher fidelity of the final peptide.

The improved solubility characteristics of protected derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH compared to their unprotected counterparts highlight another advantage of using such protecting groups. peptide.com While specific solubility data for this compound is not detailed in the provided context, the principle of enhanced solubility through protection is a recognized benefit in peptide synthesis.

Position within Contemporary Protecting Group Methodologies

The selection of a protecting group strategy for histidine is a critical decision in peptide synthesis, with several options available, each with its own set of advantages and disadvantages. This compound, and its Nα-protected forms like Fmoc-His(Trt)-OH and Boc-His(Trt)-OH, represent a widely adopted approach, particularly within the Fmoc/tBu methodology. peptide.comthermofisher.com

The Trt group is favored for its ability to be cleaved under the same acidic conditions used for tBu groups and many common resins, streamlining the final deprotection step. peptide.comchempep.com However, its bulkiness can sometimes hinder coupling efficiency, potentially requiring longer reaction times or the use of more potent coupling reagents. Furthermore, as mentioned, the Trt group is not completely effective in preventing racemization, especially under harsh or prolonged coupling conditions. peptide.comamazonaws.com This has led to the development of alternative protecting groups for the histidine imidazole ring.

| Protecting Group | Key Features | Primary Application Strategy |

| Trityl (Trt) | Bulky, acid-labile. Reduces side-chain acylation but is less effective against racemization. peptide.comamazonaws.com | Fmoc/tBu |

| tert-Butoxycarbonyl (Boc) | Also acid-labile. When used on the side chain, it can be removed during Nα-Boc deprotection in Boc chemistry. peptide.com Offers good protection against racemization. amazonaws.com | Boc/Bzl, Fmoc/tBu |

| Benzyloxymethyl (Bom) | Effective at suppressing racemization. peptide.com More difficult and costly to synthesize. peptide.com | Boc/Bzl |

| 2,4-Dinitrophenyl (Dnp) | Electron-withdrawing, reduces basicity and racemization. cigb.edu.cupsu.edu Requires a separate nucleophilic cleavage step. cigb.edu.cupsu.edu | Boc/Bzl |

| Tosyl (Tos) | Can be removed by HOBt, which is often present in coupling reactions. peptide.com | Boc/Bzl |

For instance, the Boc group can also be used to protect the histidine side chain. Fmoc-His(Boc)-OH has shown to be particularly effective at suppressing epimerization, even at elevated temperatures used in microwave-assisted peptide synthesis. amazonaws.com Other strategies in Boc chemistry have employed groups like benzyloxymethyl (Bom) and 2,4-dinitrophenyl (Dnp). peptide.com The Bom group is very effective at preventing racemization, but the derivative is more expensive to prepare. peptide.com The Dnp group also suppresses racemization but requires a separate deprotection step using a nucleophile like thiophenol, which adds complexity to the synthesis. cigb.edu.cupsu.edu

Despite the availability of these other protecting groups, the trityl group remains a popular and practical choice for histidine protection due to its compatibility with the mainstream Fmoc/tBu strategy and its effectiveness in preventing side-chain acylation. The use of this compound, therefore, represents a balance between synthetic efficiency, cost-effectiveness, and the mitigation of common side reactions associated with the challenging histidine residue.

Synthetic Methodologies for H His Trt Otbu Hcl and Its Derivatives

Solution-Phase Peptide Synthesis (LPPS) Applications

In Liquid-Phase Peptide Synthesis (LPPS), or solution synthesis, peptide chains are elongated in a homogenous solvent system. This method is often employed for large-scale synthesis or for the preparation of peptide segments that are later combined.

Segment condensation is a powerful strategy in LPPS where pre-synthesized, protected peptide fragments are coupled together. This convergent approach is generally more efficient for producing long peptides than linear, one-by-one amino acid addition. acsgcipr.org H-His(Trt)-OtBu HCl serves as a key C-terminal starting material for the synthesis of such fragments. For instance, a dipeptide fragment can be formed, which is then further elongated or coupled to another multi-amino acid segment.

A critical challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. However, methods like the acyl azide (B81097) approach are known to minimize this issue. rsc.org This technique allows for the coupling of peptide fragments with a low risk of losing chiral integrity and can be performed with minimally protected side chains, including that of histidine. rsc.org The use of fragments like Fmoc-Tyr(tBu)-Thr(tBu)-Ser(tBu)-Leu-Ile-His(trt)-Ser(tBu)-Leu-Ile in solution-phase coupling highlights the practical application of Trt-protected histidine in building complex peptide intermediates. google.com

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization, which is a known issue for histidine. peptide.commdpi.com

Several classes of coupling reagents are used in LPPS, each with distinct characteristics. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activators, but their use with histidine can be problematic and often requires an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU are generally more efficient and lead to less racemization, making them preferred choices for difficult couplings, including those involving histidine derivatives. iris-biotech.deresearchgate.net For His(Trt) specifically, reagents like DEPBT in the presence of a mild base such as diisopropylethylamine (DIEA) have been reported to be effective in minimizing loss of stereochemical purity. researchgate.net

| Reagent Class | Example(s) | Key Characteristics for Histidine Coupling |

| Carbodiimides | DCC, DIC, EDC | Prone to causing racemization with histidine; requires additives like HOBt. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered or difficult couplings. peptide.comiris-biotech.de |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Very efficient with low racemization, especially with HOBt or HOAt. peptide.comiris-biotech.de HATU is highly reactive. iris-biotech.de |

The choice of solvent is paramount in LPPS as it must dissolve all reactants, including the protected amino acids and the growing peptide chain. iris-biotech.de Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are the most commonly used solvents due to their excellent solvating properties. biotage.comrsc.org N-Methyl-2-pyrrolidone (NMP) is another alternative, being slightly less polar than DMF, which can sometimes be advantageous in preventing aggregation of hydrophobic peptides. biotage.com

Reaction conditions such as temperature and concentration must be carefully controlled. Coupling reactions are typically run at room temperature, although initial activation may be performed at lower temperatures (e.g., 0 °C) to minimize side reactions before the amine component is added. rsc.org In recent years, there has been a push towards "greener" solvents to replace traditional, more toxic options. Propylene carbonate, for example, has been shown to be a viable alternative to DCM and DMF in both solution- and solid-phase synthesis. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Integration

SPPS is the most common method for peptide synthesis, where the peptide is assembled on an insoluble polymer resin support. peptide.com This allows for easy removal of excess reagents and byproducts by simple filtration and washing.

The most widely used strategy in SPPS is the Fmoc/tBu approach. csic.es This scheme relies on an orthogonal protection strategy, where the N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). google.compeptide.com

The this compound derivative fits well within this scheme. The Trt group on the histidine side chain and the OtBu ester at the C-terminus are stable to the mild basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each step of peptide elongation. peptide.comcsic.es Both the Trt and tBu-based protecting groups are then cleaved simultaneously at the end of the synthesis during the final acidolytic cleavage from the resin, which is typically accomplished with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). csic.es The use of Nα-Trt protected amino acids has also been explored as a milder alternative to the Fmoc group, as the Trt group can be removed under very mild acidic conditions that are compatible with sensitive biomolecules. csic.es

In SPPS, the C-terminal amino acid is first anchored to a solid support, or resin. For subsequent steps, a protected amino acid, such as Fmoc-His(Trt)-OH, is activated and coupled to the free N-terminal amine of the resin-bound peptide. The choice of resin is important; for example, a 2-chlorotrityl chloride resin is often used as it allows for mild cleavage of the final peptide, preserving acid-sensitive protecting groups if needed for subsequent fragment condensation. google.com

The coupling process on the resin mirrors that in solution, with the same activators being used. High-yielding and fast-acting reagents like HBTU, HATU, and DIC/HOBt are standard. peptide.compeptide.com The efficiency of each coupling step is crucial, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. acsgcipr.org For the introduction of the bulky Fmoc-His(Trt)-OH, extended coupling times or double coupling cycles may be necessary to ensure the reaction goes to completion. Monitoring the reaction using tests like the Kaiser test helps confirm the complete consumption of the free amine before proceeding to the next deprotection step. acs.org

Innovations in Synthetic Protocols

Recent advancements in peptide synthesis have focused on developing more sustainable and efficient methods. These innovations address the environmental impact of traditional synthesis and explore novel reaction conditions.

Exploration of Green Chemistry Principles in this compound Synthesis and Utilization

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. csic.es In peptide synthesis, this often involves minimizing the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). researchgate.netnih.gov Research has explored the use of more environmentally benign solvents. nih.govresearchgate.net Furthermore, the development of coupling reagents like COMU, which avoids the use of explosive and toxic additives like HOBt and HOAt, aligns with green chemistry principles by enhancing safety. luxembourg-bio.comrsc.org Aqueous solid-phase peptide synthesis (ASPPS) is another promising green approach, utilizing water as the primary solvent. rsc.orgcsic.es Studies have shown that microwave-assisted synthesis in aqueous media can lead to lower epimerization rates for sensitive amino acids like His(Trt) compared to conventional methods using organic solvents (3.3% vs. 13.8%). csic.es

Application of Reactive Extrusion for Solventless Peptide Bond Formation with Histidine Derivatives

Reactive extrusion is an innovative mechanochemical technique that enables solventless or near-solventless chemical reactions. researchgate.netresearchgate.netchemrxiv.org This method utilizes a twin-screw extruder to apply mechanical and thermal energy to the reactants, facilitating peptide bond formation without the need for large volumes of solvents. researchgate.net Researchers have successfully applied this technique to the synthesis of dipeptides and tripeptides. researchgate.netresearchgate.net For instance, the coupling of Fmoc-His(Trt)-OH with an amine was investigated using a co-rotating vertical twin-screw extruder. researchgate.net This approach is particularly attractive for large-scale, continuous manufacturing of peptides, significantly reducing solvent waste and improving process efficiency. researchgate.netpolypeptide.com

| Innovation | Principle | Advantages for Histidine Derivatives | Key Findings |

|---|---|---|---|

| Green Chemistry | Use of safer solvents, safer reagents, and waste reduction. csic.es | Reduced epimerization in aqueous microwave-assisted synthesis. csic.es | Aqueous microwave-assisted synthesis of His(Trt) containing peptides showed significantly lower epimerization (3.3%) compared to organic solvent-based methods (13.8%). csic.es |

| Reactive Extrusion | Solventless or low-solvent mechanochemical synthesis. researchgate.net | Enables continuous and large-scale synthesis with minimal solvent use. researchgate.netpolypeptide.com | Successfully used for the synthesis of di- and tripeptides, including the coupling of Fmoc-His(Trt)-OH. researchgate.netresearchgate.net |

| Chemoenzymatic Approaches | Combination of chemical synthesis and enzymatic catalysis. tandfonline.comrsc.org | High specificity and mild reaction conditions, potentially reducing side reactions. nih.govnih.gov | Enzymes can catalyze peptide bond formation, offering an alternative to traditional coupling reagents. nih.gov This approach has been used for the synthesis of complex glycopeptides. tandfonline.comrsc.org |

Chemoenzymatic Approaches for the Assembly of Peptides Incorporating this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. tandfonline.comrsc.org While direct enzymatic incorporation of this compound is less common, enzymes can be used to form peptide bonds involving histidine. For example, some studies have shown that histidyl-histidine itself can act as a catalyst for peptide bond formation in prebiotic synthesis models. nih.gov More broadly, chemoenzymatic strategies often involve the chemical synthesis of peptide fragments, which are then ligated together using enzymes. This approach is particularly useful for the synthesis of large and complex peptides and proteins, including glycopeptides, where the enzyme's specificity can be advantageous in avoiding unwanted side reactions with sensitive functional groups. tandfonline.comrsc.orgnih.gov

Protecting Group Chemistry and Orthogonal Strategies

Trityl (Trt) Protection of the Imidazole (B134444) Nitrogen in H-His(Trt)-OtBu HCl

The selection of a suitable protecting group for the histidine side chain is a critical consideration in peptide synthesis due to the unique chemical properties of its imidazole ring.

The imidazole side chain of histidine is inherently reactive and can cause several complications during peptide synthesis if left unprotected. The free N-π in the imidazole ring can act as a nucleophile, leading to side-chain acylation. peptide.com More significantly, it can catalyze the epimerization (racemization) of the activated histidine residue during the coupling step, compromising the stereochemical integrity of the resulting peptide. peptide.comnbinno.com The trityl (Trt) group, a bulky alkyl-type protecting group, is introduced to sterically hinder the imidazole nitrogen, effectively preventing its participation in unwanted side reactions. nbinno.comcreative-peptides.com This protection ensures that peptide bond formation proceeds with high fidelity and minimal racemization. nbinno.com The Trt group is typically attached to the τ-nitrogen (N-tau) of the imidazole ring. nih.gov

The Trityl group is a key component of the Fmoc/tBu orthogonal protection scheme due to its distinct stability profile. It is stable under the mild basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine (B6355638) in DMF) throughout the iterative cycles of peptide chain elongation. peptide.comcreative-peptides.com However, it is highly sensitive to acidic conditions. creative-peptides.comtotal-synthesis.com This differential stability allows for the selective deprotection of the Nα-amino group without affecting the side-chain protection.

| Condition | Stability of Trt Group | Rationale |

|---|---|---|

| Mild Basic Conditions (e.g., 20% Piperidine in DMF) | Stable | The ether/C-N bond is not susceptible to cleavage by bases used for Fmoc group removal. peptide.comcreative-peptides.com |

| Strong Acidic Conditions (e.g., TFA, HF) | Labile | The Trt group is readily cleaved via an SN1 mechanism, forming a stable triphenylmethyl (trityl) cation. total-synthesis.com |

| Mild Acidic Conditions (e.g., 1% TFA in DCM) | Moderately Labile | Can be cleaved, but often requires scavengers to trap the released trityl cation. Allows for selective deprotection relative to more robust acid-labile groups. nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | The Trt group is not susceptible to hydrogenolysis under standard conditions. creative-peptides.com |

While Trt is widely used, several other protecting groups have been developed for the histidine imidazole side chain, each with distinct properties. The choice of protecting group depends on the specific requirements of the synthesis strategy (e.g., Boc vs. Fmoc chemistry) and the desired level of stability.

| Protecting Group | Abbreviation | Typical Synthesis Strategy | Cleavage Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Triphenylmethyl (Trityl) | Trt | Fmoc | Strong acid (e.g., 90-95% TFA). peptide.com | Good stability to Fmoc deprotection conditions; widely used. creative-peptides.comgoogle.com | Does not fully prevent racemization as it is τ-located. peptide.comsci-hub.se |

| 4-Methyltrityl | Mtt | Fmoc | Very mild acid (e.g., 1% TFA in DCM, HOBt). peptide.com | Allows for selective on-resin deprotection for side-chain modification. | More acid labile than Trt, requiring careful handling. peptide.com |

| Benzyloxymethyl | Bom | Boc | Strong acid (e.g., HF). peptide.com | Attached at the τ-nitrogen, it is highly effective at suppressing racemization. peptide.com | More difficult to prepare, leading to higher cost; used in Boc chemistry. peptide.com |

| 2,4-Dinitrophenyl | Dnp | Boc | Thiolysis (e.g., thiophenol). peptide.com | Orthogonal to acid-labile groups. | Can cause side reactions; removal conditions can be harsh. peptide.com |

tert-Butyl Ester (OtBu) Protection of the Carboxyl Functionality

In this compound, the C-terminal carboxylic acid is protected as a tert-butyl ester. This protection is crucial for solution-phase fragment condensation or for preparing the building block for further derivatization.

The primary role of the tert-butyl ester (OtBu) is to mask the reactivity of the carboxyl group, preventing it from participating in undesired reactions during peptide synthesis. creative-peptides.com In the context of SPPS, side chains of acidic amino acids like aspartic acid and glutamic acid are commonly protected as tert-butyl esters. peptide.compeptide.com This prevents the side-chain carboxyl group from being activated and forming a branch point during peptide coupling.

A significant side reaction involving aspartic acid is the formation of aspartimide. iris-biotech.de This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain ester, forming a cyclic imide. iris-biotech.de This intermediate can then hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide, often with racemization. iris-biotech.de While OtBu protection does not entirely eliminate this side reaction, especially in sequences prone to this cyclization (e.g., Asp-Gly), it is the standard protecting group used in the Fmoc/tBu strategy. iris-biotech.de The use of bulkier ester groups has been explored to further minimize aspartimide formation. researchgate.net For the C-terminus of this compound, the OtBu group ensures that only the Nα-amino group is available for peptide bond formation after its deprotection. Like the Trt group, the OtBu ester is cleaved during the final TFA-mediated deprotection step. iris-biotech.de

Selective Cleavage Conditions for OtBu, including Thermolytic Approaches

The tert-butyl (tBu) ester is a cornerstone of modern peptide chemistry, prized for its stability during peptide chain elongation and its susceptibility to cleavage under specific acidic conditions. Its removal is a critical step, typically performed during the final deprotection and cleavage of the peptide from the solid support. A variety of reagents and conditions can be employed for the selective cleavage of the OtBu group, offering chemists a range of options depending on the sensitivity of the peptide sequence and the presence of other protecting groups.

The most common method for OtBu deprotection is acidolysis, using strong protic acids. researchgate.net Trifluoroacetic acid (TFA) at high concentrations (typically 90-95% in a "cocktail" with scavengers) is the standard reagent in Fmoc-based SPPS for the simultaneous cleavage of tBu-based side-chain protecting groups and the peptide from the resin. iris-biotech.de Other protic acids, such as hydrochloric acid (HCl), can also effect this transformation. researchgate.net Lewis acids, including zinc bromide (ZnBr₂) and cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O−NaI), provide alternative pathways for cleavage. researchgate.net

Beyond strong acidolysis, milder and more selective methods have been developed. A notable approach involves the use of silica (B1680970) gel in refluxing toluene, which can efficiently cleave t-butyl esters to yield the corresponding carboxylic acids. lookchem.com This method offers a degree of selectivity, for instance, between t-butyl esters and t-butyl ethers. lookchem.com Another mild catalytic protocol uses the tris-4-bromophenylamminium radical cation ("magic blue") in conjunction with triethylsilane to facilitate the cleavage of the C-O bond under neutral conditions. researchgate.net For syntheses requiring exceptional mildness, enzymatic methods have been explored. An esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been shown to hydrolyze tert-butyl esters of protected amino acids while leaving N-terminal Boc, Z, and Fmoc groups intact. nih.gov

Thermolytic cleavage represents a distinct, reagent-free approach. The tert-butyl ester can be cleaved by heating, typically at temperatures around 220°C, which causes elimination of isobutylene (B52900) to release the free carboxylic acid. researchgate.net While effective, this method's application in peptide synthesis is limited due to the potential for thermal degradation of the sensitive peptide backbone and side chains.

Table 1: Selective Cleavage Conditions for OtBu Protecting Group

| Method | Reagent/Condition | Selectivity & Notes |

|---|---|---|

| Acidolysis (Strong) | 90-95% Trifluoroacetic Acid (TFA) | Standard in Fmoc SPPS; concurrently cleaves other acid-labile groups (e.g., Trt, Boc, tBu ethers). researchgate.netiris-biotech.de |

| Acidolysis (Lewis Acid) | ZnBr₂, CeCl₃·7H₂O−NaI | Alternative to protic acids. researchgate.net |

| Heterogeneous Catalysis | Silica Gel in refluxing Toluene | Mild conditions; offers some selectivity over tBu ethers. lookchem.com |

| Catalytic (Neutral) | Tris-4-bromophenylamminium radical cation + Triethylsilane | Mild, neutral conditions suitable for sensitive substrates. researchgate.net |

| Enzymatic Cleavage | Esterase (B. subtilis), Lipase A (C. antarctica) | Highly selective and mild; leaves other protecting groups like Fmoc and Boc intact. nih.gov |

| Thermolysis | Heat (approx. 220°C) | Reagent-free but harsh conditions; limited use due to potential peptide degradation. researchgate.net |

Orthogonality with Amino Protecting Groups

The success of complex chemical syntheses hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.denih.gov This principle is fundamental to SPPS, allowing for the sequential deprotection of the α-amino group for chain elongation, followed by the final removal of side-chain protecting groups.

The OtBu group is a key component of the most widely used orthogonal protection scheme: the Fmoc/tBu strategy. iris-biotech.deresearchgate.net In this pairing:

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino terminus. It is base-labile and is selectively removed at each step of peptide elongation using a solution of a secondary amine, typically 20% piperidine in dimethylformamide (DMF). iris-biotech.de

The OtBu (tert-butyl) group, along with other tBu-based side-chain protection, is acid-labile. It is completely stable to the basic conditions used for Fmoc removal. creative-peptides.com

This mutual exclusivity of cleavage conditions ensures that the side-chain and C-terminal protections remain intact during the iterative process of N-terminal deprotection and coupling. The orthogonality extends to other protecting group families, allowing for even more complex synthetic designs. For example, an allyloxycarbonyl (Alloc) group is removable by palladium catalysis, and a N-1-(4,4-dimethyl-2,6-dioxohexyl)ethyl (Dde) group is cleaved by dilute hydrazine (B178648). creative-peptides.comsigmaaldrich.com Both of these are stable to the acidic conditions used to cleave OtBu and the basic conditions for Fmoc removal, enabling site-specific modifications of the peptide while it is still attached to the resin.

Integrated Protecting Group Schemes for this compound in Polypeptide Synthesis

The compound this compound is a pre-packaged building block designed for seamless integration into Fmoc/tBu polypeptide synthesis. It features:

An unprotected α-amino group (as a hydrochloride salt), ready for coupling to the growing peptide chain after N-terminal Fmoc deprotection.

A trityl (Trt) group protecting the imidazole side chain of histidine. The Trt group is highly acid-labile, comparable in lability to the OtBu group. peptide.com

A tert-butyl ester (OtBu) protecting the C-terminus.

Both the Trt and OtBu groups are classified as "permanent" protecting groups during chain elongation, as they are stable to the repetitive piperidine treatments for Fmoc removal. creative-peptides.com They are designed to be cleaved simultaneously in the final step of the synthesis. thermofisher.com

Design of Multi-Protecting Group Strategies for Complex Peptide Targets

For the synthesis of complex peptides—such as those involving branching, cyclization, or post-translational modifications—a simple two-dimensional orthogonal scheme (e.g., Fmoc/tBu) is often insufficient. nih.gov An expanded set of mutually orthogonal protecting groups is required to allow for selective deprotection and modification at specific sites.

In such a strategy, this compound would serve as a standard residue within the main peptide backbone. To achieve site-specific chemistry, other amino acids would be incorporated with protecting groups from different orthogonal sets. For example, to synthesize a branched peptide where a second peptide chain is grown from the side chain of a lysine (B10760008) residue, one might use Fmoc-Lys(Dde)-OH. The synthesis would proceed as follows:

The main peptide chain, incorporating residues like this compound, is assembled using the standard Fmoc/tBu strategy.

Once the main chain is complete, the resin-bound peptide is treated with 2% hydrazine in DMF. This selectively cleaves the Dde group from the lysine side chain without affecting the acid-labile Trt, OtBu, or other tBu-based groups, and without cleaving the N-terminal Fmoc group. sigmaaldrich.com

A second peptide chain can then be synthesized, starting from the newly exposed lysine amino group.

Finally, the entire peptide construct is treated with a strong TFA cocktail to remove all remaining side-chain protecting groups (Trt, tBu) and cleave the peptide from the resin.

Sequential Deprotection Cascades and Scavenger Systems

The final step in SPPS using the Fmoc/tBu strategy is a deprotection cascade, typically initiated by a single cleavage cocktail. thermofisher.com For a peptide synthesized using this compound, this cocktail, predominantly composed of TFA, is designed to remove the Trt group from the histidine side chain and the OtBu group from the C-terminus, along with all other tBu-type protecting groups on other residues.

A critical consideration during this process is the management of the highly reactive cationic species generated upon cleavage. The acid-catalyzed removal of Trt and tBu groups produces trityl and tert-butyl carbocations, respectively. thermofisher.com These electrophilic species can reattach to nucleophilic residues in the peptide chain, particularly the indole (B1671886) ring of tryptophan and the sulfur atoms of methionine and cysteine, leading to undesired and often irreversible side products.

To prevent these side reactions, scavengers are included in the cleavage cocktail. These are nucleophilic reagents that efficiently trap the carbocations before they can modify the peptide. The choice of scavenger system is dictated by the amino acid composition of the target peptide.

Table 2: Common Scavengers and Their Targets in Final Peptide Deprotection

| Scavenger | Chemical Name | Target Protecting Group/Residue | Function |

|---|---|---|---|

| TIS | Triisopropylsilane | Trityl (Trt), Mmt, Pbf | Traps trityl cations via reductive cleavage; minimizes side reactions with Trp. |

| H₂O | Water | Trityl (Trt) | Traps trityl cations. |

| EDT | 1,2-Ethanedithiol | Pmc, Pbf, Trt | Acts as a soft nucleophile to trap cations; helps prevent Trp alkylation. |

| Thioanisole | Methyl phenyl sulfide | Mtr, Pmc | Scavenges cations from sulfonyl-based Arg protection. |

| DODT | 3,6-Dioxa-1,8-octanedithiol | Arginine (Pbf, Pmc) | An alternative scavenger for arginine deprotection. |

For a peptide containing His(Trt), a typical cleavage cocktail might be TFA/TIS/H₂O (95:2.5:2.5). If the peptide also contains sensitive residues like Cys(Trt) or Trp(Boc), a more complex mixture such as TFA/TIS/H₂O/EDT could be employed to ensure complete scavenging of all reactive intermediates and preserve the integrity of the final peptide product. The N-terminal Asn(Trt) may require extended cleavage times for complete deprotection.

Stereochemical Integrity and Racemization Mitigation in H His Trt Otbu Hcl Applications

Mechanistic Understanding of Histidine Racemization

The propensity of histidine to racemize is rooted in the chemical properties of its imidazole (B134444) side chain. Understanding the underlying mechanisms is crucial for developing effective strategies to maintain its stereochemical purity.

Inherent Propensity of Histidine Residues for Epimerization

Histidine's imidazole ring contains two nitrogen atoms, N-π (N-1) and N-τ (N-3), which contribute to its basic character. mdpi.com This basicity, particularly of the N-π nitrogen, is a key factor in histidine's high tendency toward epimerization, which is the change in configuration at a single stereocenter. mdpi.comcem.comnih.gov When the carboxylic acid group of a histidine derivative is activated for peptide bond formation, the acidity of the α-hydrogen (Hα) is increased. mdpi.comcem.com The nearby imidazole ring can then act as an internal base, facilitating the removal of this proton. cem.comnih.govnih.gov This is especially problematic when the carboxyl group is activated as an acid halide or anhydride. mdpi.com

Several studies have highlighted that among the proteinogenic amino acids, histidine, along with cysteine and serine, is one of the most prone to racemization during peptide synthesis. highfine.compeptide.comnih.gov This susceptibility necessitates careful selection of protecting groups and coupling conditions to ensure the stereochemical integrity of the final peptide. peptide.comchempep.com

Role of Hα Abstraction and Imidazole Tautomerism in Racemization Pathways

The primary mechanism for histidine racemization involves the abstraction of the α-proton (Hα) by a base. mdpi.com This can occur through two main pathways: direct enolization and the formation of a 5(4H)-oxazolone intermediate. mdpi.com In the context of histidine, the imidazole side chain itself can act as an intramolecular base catalyst for Hα abstraction. cem.comnih.govnih.gov

The process begins with the activation of the carboxyl group, making the Hα more acidic. cem.com The lone pair of electrons on the N-π nitrogen of the imidazole ring can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate. mdpi.comcem.com Subsequent reprotonation of this enolate can occur from either face with equal probability, resulting in a mixture of both L- and D-isomers, thus leading to racemization. mdpi.com

Imidazole tautomerism, the migration of a proton between the two nitrogen atoms of the imidazole ring, also plays a role. mdpi.comtandfonline.comscribd.comsemanticscholar.orgresearchgate.net While the N-π nitrogen is generally considered the primary culprit in initiating racemization, the tautomeric equilibrium can influence the basicity and accessibility of the nitrogen lone pairs. mdpi.comnih.gov The formation of Schiff base intermediates and their aldimine-ketimine tautomerization has also been studied as a potential pathway for racemization, where the conversion to an achiral ketimine intermediate allows for the loss of stereochemistry at the α-carbon. mdpi.comsemanticscholar.orgresearchgate.net

Strategies for Racemization Suppression Utilizing H-His(Trt)-OtBu HCl

The use of specific protecting groups and the careful optimization of reaction conditions are central to minimizing racemization when incorporating histidine into a peptide chain. This compound is a derivative designed to address these challenges, combining side-chain protection with C-terminal esterification.

Impact of Trityl Side-Chain Protection on Stereochemical Stability

The trityl (Trt) group is a bulky protecting group attached to the imidazole side chain of histidine. peptide.comsmolecule.com Its primary role is to shield the imidazole nitrogen, thereby reducing its ability to participate in side reactions, including acting as an intramolecular base for Hα abstraction. chempep.com By sterically hindering the N-π nitrogen, the Trt group helps to maintain the stereochemical integrity of the histidine residue during coupling reactions. chempep.com

However, it is important to note that while the Trt group significantly reduces racemization, it does not always eliminate it completely. peptide.comsci-hub.se The location of the trityl group on the imidazole ring is critical; π-protection is considered more effective at preventing racemization than τ-protection. sci-hub.senih.gov Despite this, even with τ-protection, as is common, the bulky nature of the Trt group provides a substantial barrier to racemization. chempep.com The use of Trt protection is a key strategy in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS) to minimize this unwanted side reaction. chempep.compeptide.com

Influence of Coupling Reagent Selection on Racemization Levels (e.g., DIC/Oxyma, PyBOP)

The choice of coupling reagent has a profound impact on the extent of racemization observed during peptide synthesis. highfine.comnih.gov Some reagents are more prone to generating highly activated intermediates that can accelerate racemization pathways. mdpi.com

Research has shown that for amino acids prone to racemization like histidine, the combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is effective in suppressing epimerization. nih.govbachem.com This combination is considered a "milder" activation method. nih.gov For instance, studies comparing various coupling reagents for the coupling of Fmoc-L-His(Trt)-OH found that while some racemization occurred with most reagents, the DIC/Oxyma combination resulted in relatively low levels of the D-isomer product. nih.gov

On the other hand, phosphonium-based reagents like PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) are also commonly used. bachem.comrsc.org While effective for coupling, some studies indicate that PyBOP can lead to higher levels of racemization for sensitive amino acids compared to carbodiimide/additive combinations under certain conditions. nih.gov For example, one study reported that coupling Fmoc-His(Trt)-OH using a combination that included PyBOP's foundational structure resulted in a notable percentage of racemization. unibo.it The selection of the coupling reagent must therefore be carefully considered based on the specific peptide sequence and the need to preserve stereochemical purity.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

| Coupling Reagent/Additive | % D-Product (Racemization) | Reference |

|---|---|---|

| DIC/Oxyma | 1.8% | nih.gov |

| PyBOP/DIPEA | Higher levels reported for similar structures | nih.gov |

| HATU/NMM | Higher levels reported | nih.gov |

Data is illustrative and compiled from findings on Fmoc-L-His(Trt)-OH, which informs the behavior of this compound in coupling reactions.

Optimization of Reaction Parameters to Minimize Epimerization

Beyond the choice of protecting groups and coupling reagents, optimizing the reaction conditions is a critical step in minimizing epimerization. nih.govCurrent time information in Merrimack County, US. Key parameters include temperature, reaction time, and the nature of the solvent and base used.

Temperature: Elevated temperatures can increase reaction rates but also accelerate the rate of racemization. chemrxiv.org Therefore, conducting coupling reactions at ambient or reduced temperatures is generally preferred, especially for racemization-prone residues like histidine. nih.gov

Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization. cem.comcreative-peptides.com Minimizing the coupling time, while ensuring the reaction goes to completion, is a crucial strategy. creative-peptides.com

Solvent and Base: The choice of solvent can influence peptide chain aggregation and the solubility of reagents, which in turn can affect reaction kinetics and the extent of side reactions. creative-peptides.com The basicity and steric hindrance of the tertiary amine base used during coupling also play a significant role, with less basic or more sterically hindered bases often favored to reduce racemization. highfine.com

By carefully controlling these parameters, researchers can create a reaction environment that favors peptide bond formation over the competing racemization pathway, thereby preserving the stereochemical integrity of the final peptide product. Current time information in Merrimack County, US.chemrxiv.org

Analytical Methodologies for Chiral Purity Assessment

A suite of sophisticated analytical techniques is available to meticulously evaluate the chiral purity of amino acid derivatives and peptides. These methods are essential for both process control during synthesis and for the final quality assessment of the product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purity in peptide synthesis. nih.gov For chiral analysis, HPLC is particularly powerful when used to separate diastereomers. When a peptide containing a potentially racemized amino acid is synthesized, the presence of the D-enantiomer results in the formation of a diastereomeric peptide, which can often be separated from the desired all-L peptide using standard reverse-phase HPLC columns. nih.govmdpi.com

The separation is based on the different physicochemical properties of the diastereomers, which lead to different retention times on the HPLC column. The relative peak areas in the chromatogram can be used to quantify the amount of the diastereomeric impurity, thus providing a measure of the extent of racemization. nih.gov

Several factors influence the effectiveness of HPLC in separating diastereomeric peptides, including the choice of the stationary phase (e.g., C18), the mobile phase composition (often a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) or formic acid), and the flow rate. nih.govphenomenex.comwindows.net The use of chiral stationary phases (CSPs) can also be employed for the direct separation of enantiomers of protected amino acids like Fmoc-His(Trt)-OH. phenomenex.comwindows.net

Table 1: Representative HPLC Conditions for Purity and Diastereomeric Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 4.6 mm ID | C18, 21.2 mm ID |

| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |

| Flow Rate | 1 mL/min | 12-15 mL/min |

| Gradient | 5-55% B over 50 min | 5-55% B over 50 min |

| Detection | UV at 220 nm | UV at 215 nm |

| Application | Purity analysis | Preparative purification |

This table provides illustrative examples of HPLC conditions. Actual conditions must be optimized for specific peptides and impurities. nih.govamazonaws.com

Chiral Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and reliable method for determining the enantiomeric ratio of amino acids. researchgate.net This technique is particularly valuable for quantifying low levels of D-enantiomers that may arise from racemization during peptide synthesis. google.comgoogle.com

The process typically involves the hydrolysis of the peptide to its constituent amino acids. These amino acids are then derivatized to make them volatile and suitable for gas chromatography. researchgate.net Common derivatization agents include N(O,S)-trifluoroacetyl-O-isopropyl esters or N(O)-pentafluoropropionyl amino acid 2-propyl esters. researchgate.net The derivatized amino acids are then separated on a chiral stationary phase, such as Chirasil-L-Val, which allows for the separation of the D and L enantiomers. researchgate.netnih.gov The mass spectrometer provides sensitive and selective detection, allowing for accurate quantification of the enantiomeric excess. researchgate.net

This method has been successfully used to determine the optical purity of peptides containing histidine, with the ability to detect D-His content at levels below 1.0%, and often in the range of 0.05% to 0.5%. google.comgoogle.com

Table 2: Example of Chiral GC/MS for D-His Content Determination

| Step | Description |

| 1. Hydrolysis | The peptide is hydrolyzed to its constituent amino acids. |

| 2. Derivatization | Amino acids are converted to volatile derivatives (e.g., N(O)-pentafluoropropionyl amino acid 2-propyl esters). |

| 3. Separation | Enantiomers are separated on a chiral capillary column (e.g., Chirasil-L-Val). |

| 4. Detection | Mass spectrometry is used for selective ion monitoring and quantification. |

| 5. Quantification | The ratio of D-His to L-His is determined to assess optical purity. |

This table outlines the general workflow for chiral GC/MS analysis of amino acids. researchgate.netgoogle.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR can provide valuable information about the chemical environment of atoms within a molecule. uzh.chntu.edu.sg

In the context of this compound, NMR can be used to confirm the structure and purity of the starting material. For peptides, NMR can sometimes distinguish between diastereomers, as the different spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants. mdpi.com For instance, differences in the ¹H and ¹³C NMR chemical shifts between a synthesized peptide and its expected spectrum can indicate the presence of a racemized product. mdpi.com

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide more detailed structural information and help in the assignment of signals, which is crucial for identifying stereochemical variations. ipb.pt While direct quantification of low levels of racemization by NMR can be challenging, it serves as an excellent qualitative tool for assessing stereochemical integrity.

Table 3: Representative NMR Chemical Shifts for Histidine Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-H | ~3.98-3.99 | ~57.27 |

| Cβ-H₂ | ~3.13-3.26 | ~30.07 |

| Imidazole C2-H | ~7.90 | ~138.29 |

| Imidazole C4-H | ~7.09 | ~120.00 |

| Imidazole C5 | - | ~133.12 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and the specific peptide sequence. Data is based on the free amino acid histidine. nih.gov

The ability to monitor reactions in real-time is a significant advancement in process analytical technology (PAT) for peptide synthesis. Techniques that provide immediate feedback on reaction progress and the formation of impurities, including those arising from racemization, allow for better control over the stereochemical outcome. gyrosproteintechnologies.com

In-situ monitoring techniques can include:

FTIR Spectroscopy (ReactIR): This method can track the formation of key intermediates and products during a coupling reaction, providing insights into the reaction kinetics. Comparing the rate of dipeptide formation under different conditions can help to optimize for minimal racemization. nih.gov

UV Absorbance Spectroscopy: In solid-phase peptide synthesis (SPPS), monitoring the release of the Fmoc protecting group by UV absorbance can provide real-time information about the efficiency of the deprotection step. Incomplete deprotection can lead to deletion sequences, while prolonged or harsh deprotection conditions can increase the risk of racemization. google.com

Refractive Index Monitoring: Changes in the refractive index of the reaction mixture can be correlated with reaction progress and can be used as a tool for real-time monitoring of solid-phase peptide synthesis. acs.org

By implementing these real-time monitoring strategies, it is possible to adjust reaction parameters such as temperature, coupling times, and reagent concentrations on the fly to minimize the potential for racemization and ensure the synthesis of peptides with high stereochemical purity. gyrosproteintechnologies.comgoogle.com

Advanced Applications and Derivatization Strategies in Research

Synthesis of Peptides and Peptidomimetics

The unique structural features of H-His(Trt)-OtBu HCl make it a versatile tool for constructing a wide array of peptide-based molecules, from simple linear sequences to complex, conformationally constrained structures.

Incorporation of this compound into Linear Peptide Sequences

This compound is frequently employed in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. nih.gov In SPPS, the standard approach involves the sequential addition of Nα-protected amino acids (commonly Fmoc-protected) to a growing peptide chain anchored to an insoluble resin. acs.org While the primary role of this compound is not as a resin-bound starting material, it is crucial for the preparation of protected peptide fragments in solution that are later used in fragment condensation.

In solution-phase synthesis, this compound serves as a key C-terminal starting material. Its free Nα-amino group is ready for coupling with an N-protected amino acid or peptide fragment. The OtBu ester protects the C-terminal carboxyl group, preventing unwanted side reactions, while the Trt group safeguards the nucleophilic imidazole (B134444) side chain of histidine from participating in side reactions during coupling steps. google.com The hydrochloride salt form enhances the stability and handling of the amino acid ester. nih.gov

The coupling reaction typically involves the activation of the carboxyl group of the incoming N-protected amino acid using reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.compnas.org The choice of solvent and base, such as N,N-diisopropylethylamine (DIPEA), is critical for ensuring efficient coupling and minimizing racemization. google.comethz.ch For instance, the synthesis of a dipeptide can be achieved by coupling an Fmoc-protected amino acid with this compound. researchgate.net This process can be monitored in real-time using techniques like thin-layer chromatography (TLC) combined with compact mass spectrometry (CMS). ethz.ch

The Trt group is particularly sensitive to acid and can be removed under very mild acidic conditions, which is advantageous for the synthesis of sensitive peptides. researchgate.netuva.nl For example, a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in hexafluoroisopropanol (HFIP) can selectively cleave the Trt group. researchgate.netuva.nl The OtBu group requires stronger acidic conditions for its removal, typically a higher concentration of TFA, allowing for orthogonal deprotection strategies. uva.nl

| Peptide Synthesis Method | Role of this compound | Key Reagents | Relevant Findings |

| Solution-Phase Peptide Synthesis (LPPS) | C-terminal amino acid building block. | EDC·HCl, HOBt, HBTU, DIPEA. | Serves as a starting point for the stepwise elongation of peptide chains in solution. google.comethz.ch |

| Solid-Phase Peptide Synthesis (SPPS) | Used to prepare protected fragments for later condensation. | Fmoc-amino acids, coupling reagents (HCTU, HATU), piperidine (B6355638). | Fragments containing C-terminal His(Trt)-OtBu are synthesized in solution and then coupled to resin-bound peptides. pnas.orgnih.gov |

Design and Synthesis of Conformationally Constrained Histidine Analogues

To better understand peptide-receptor interactions and improve the pharmacological properties of bioactive peptides, researchers often introduce conformational constraints. This involves modifying the peptide backbone or side chains to restrict their flexibility. This compound can serve as a precursor for creating such constrained histidine analogues.

One common strategy is the synthesis of cyclic analogues. The Pictet-Spengler reaction, for instance, can be used to create cyclic derivatives like spinacines by reacting histidine with an aldehyde in acidic conditions. nih.gov While this specific reaction may not directly use this compound due to the acidic conditions, the principles of side-chain modification are relevant.

| Analogue Type | Synthetic Strategy | Starting Material Example | Purpose of Constraint |

| Cyclic Imino Acids (Spinacines) | Pictet-Spengler reaction. nih.gov | Histidine, Formaldehyde. | Restricts side-chain rotational freedom (χ angles). nih.gov |

| β-Substituted Histidines | Michael addition to a chiral auxiliary. nih.gov | Urocanic acid. | Introduces steric hindrance to favor specific conformations. nih.gov |

| β-Homo-Histidines | Arndt-Eistert homologation or other multi-step syntheses. nih.gov | Boc-His(Ts)-OH. | Alters peptide backbone geometry and turn propensity. nih.gov |

Construction of β-Turn Peptidomimetic Cyclic Compounds

β-turns are secondary structures crucial for the biological activity of many peptides. Mimetics of β-turns are designed to enforce this conformation, often leading to increased potency and stability. Histidine is frequently found in β-turns, and thus, this compound is a relevant building block for constructing cyclic compounds that mimic these turns.

The synthesis of such cyclic peptidomimetics often involves the solution-phase assembly of a linear precursor, followed by an intramolecular cyclization step. u-tokyo.ac.jp For example, a linear tetrapeptide can be assembled using standard liquid-phase peptide synthesis (LPPS) procedures. u-tokyo.ac.jp The process involves sequential coupling and deprotection steps. The side-chain protecting groups (like Trt for His and Boc for Lys) and the C-terminal ester (like OtBu) prevent interference during the backbone elongation. u-tokyo.ac.jp

Once the linear precursor is assembled, a key step is the selective deprotection of the N-terminal and C-terminal groups to allow for head-to-tail cyclization. u-tokyo.ac.jp Alternatively, cyclization can be achieved via side-chain to side-chain or backbone to side-chain linkages. The presence of the bulky Trt group on the histidine side chain can influence the conformational preferences of the linear peptide, potentially pre-organizing it for cyclization. After cyclization, the final deprotection of the side-chain protecting groups, including the Trt from histidine, is performed, often using a strong acid cocktail like TFA with scavengers. u-tokyo.ac.jpsci-hub.se

Fragment Assembly and Convergent Synthesis

For the synthesis of large peptides and small proteins, a convergent approach, where smaller, protected peptide fragments are synthesized and then joined together, is often more efficient than a linear, stepwise synthesis.

Strategic Use of this compound in Fragment Condensation

In a convergent strategy, this compound is used to prepare the C-terminal peptide fragment. This fragment, with its C-terminus protected as a tert-butyl ester and its histidine side chain protected by a trityl group, is synthesized via stepwise solution-phase or solid-phase methods. pnas.orggoogle.com

A key advantage of this approach is that the fully protected fragments can be purified individually, leading to a purer final product. The coupling of these large fragments (fragment condensation) is a critical step. For example, a protected fragment like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH can be condensed with another long peptide chain in solution to form the full-length protected peptide. pnas.org The risk of racemization during fragment coupling is a significant concern, particularly if the C-terminal amino acid of the acylating fragment is not glycine (B1666218) or proline. Using a fragment with C-terminal His(Trt)-OtBu means that the activation will happen at the carboxyl group of the preceding residue after the OtBu is removed, or the fragment is used as the amine component, thus avoiding racemization at the histidine residue.

The choice of coupling reagents for fragment condensation is crucial. Reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) have been shown to be superior for coupling histidine-containing peptides, minimizing racemization. google.com After the fragments are joined, the final step is the global deprotection of all protecting groups (e.g., Boc, tBu, Trt, Pbf) using a strong acid cocktail. pnas.org

Enzymatic Ligation Strategies for Peptide Construction

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. google.com Several enzymatic strategies exist for ligating peptide fragments, and fragments derived from this compound are potential substrates for some of these methods.

One major technique is protease-catalyzed ligation. In a kinetically controlled approach, proteases like subtilisin or papain can catalyze the formation of a peptide bond between a peptide C-terminal ester (the acyl donor) and a peptide N-terminal amine (the nucleophile). nih.govnih.gov A peptide fragment ending in -His-OtBu could potentially serve as an acyl donor. The enzyme would catalyze the aminolysis of the tert-butyl ester, forming a new peptide bond with an incoming amine nucleophile. researchgate.netscispace.com Engineered proteases, such as peptiligase (a subtilisin variant), are highly efficient and show minimal hydrolytic side reactions, making them suitable for ligating unprotected peptide fragments in aqueous media. nih.govresearchgate.net The substrate specificity of these enzymes is a key factor; for instance, peptiligase has recognition pockets (S1-S4) for the C-terminal residues of the ester fragment, which would determine the efficiency of ligating a His-containing fragment. nih.gov

Another powerful method is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. While this compound does not directly produce a thioester, a peptide fragment synthesized from it could be chemically converted to a thioester. Interestingly, the presence of histidine as the C-terminal residue of the thioester fragment can accelerate the ligation reaction.

Sortase-mediated ligation (SML) is another technique that uses the transpeptidase sortase A to ligate a peptide containing a C-terminal recognition motif (e.g., LPXTG) to a nucleophile, typically with an N-terminal glycine. nih.gov A synthetic peptide containing a C-terminal His(Trt)-OtBu could not be directly used in SML unless it was first modified to incorporate the sortase recognition tag. However, SML is often used in combination with chemical synthesis, where a chemically synthesized fragment (which could be derived from this compound) is ligated to a recombinantly expressed protein.

| Enzymatic Method | Principle | Potential Role of His(Trt)-OtBu Fragment | Key Considerations |

| Protease-Catalyzed Ligation | Kinetically controlled peptide bond formation using proteases (e.g., Subtilisin, Peptiligase). nih.govsci-hub.se | The peptide C-terminal ester fragment (acyl donor) after deprotection of the N-terminus. researchgate.netscispace.com | Enzyme substrate specificity for histidine at the P1 position is critical. Mild, aqueous conditions. nih.gov |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal cysteine. | The fragment would need to be converted into a peptide thioester. | Histidine at the C-terminus is known to accelerate ligation rates. Requires an N-terminal cysteine on the other fragment. |

| Sortase-Mediated Ligation (SML) | Sortase A enzyme recognizes a specific motif (LPXTG) and ligates it to an N-terminal glycine. nih.gov | The fragment would need to be part of a larger sequence containing the LPXTG motif. | Highly specific reaction. The Trt and OtBu groups would need to be removed prior to or after ligation, depending on the strategy. |

Functional Derivatization for Specialized Research Tools

The strategic use of protecting groups in peptide synthesis, such as in this compound, not only facilitates the assembly of peptide chains but also opens avenues for sophisticated post-synthesis modifications. The trityl (Trt) group on the histidine imidazole side chain and the tert-butyl (OtBu) ester at the C-terminus are instrumental in this regard. They serve as temporary masks that can be selectively removed, allowing for the introduction of functional moieties at specific sites. This enables the creation of peptides with tailored properties for advanced research applications, such as molecular probes, modified peptide drugs, and tools for studying protein-protein interactions. The orthogonality of these protecting groups is key, allowing for deprotection of one site without affecting the other or the peptide backbone. peptide.comgoogle.com

Side-Chain Elaboration of the Histidine Moiety in Protected Peptides

The imidazole ring of histidine is a versatile site for chemical modification due to its unique electronic and nucleophilic properties. In a peptide sequence containing a His(Trt) residue, the Trt group serves to prevent unwanted side reactions and minimize racemization during peptide chain elongation. peptide.comcore.ac.ukpeptide.com The acid-labile nature of the Trt group allows for its selective removal under specific conditions, unmasking the imidazole ring for further derivatization while the rest of the peptide remains protected. peptide.com This selective deprotection is a gateway to a variety of side-chain elaborations.

Modern synthetic methods, such as metal-catalyzed C-H functionalization, have emerged as powerful tools for directly modifying the histidine side chain within a protected peptide. chinesechemsoc.org These reactions can create carbon-carbon or carbon-heteroatom bonds at specific positions on the imidazole ring, introducing functionalities that are not accessible through standard amino acid building blocks. For example, palladium- or rhodium-catalyzed reactions can be used to introduce aryl or alkyl groups onto the histidine side chain, creating non-natural amino acid residues within the peptide sequence. acs.org This allows for the synthesis of peptides with altered steric and electronic properties, which can be invaluable for structure-activity relationship (SAR) studies.

Another approach involves the alkylation or acylation of the deprotected imidazole nitrogen. This can be used to attach reporter groups like fluorophores, biotin (B1667282) tags for affinity purification, or cross-linking agents to study molecular interactions. The ability to perform these modifications on a fully assembled and protected peptide ensures that the newly introduced functionality is located specifically at the desired histidine residue.

Table 1: Examples of Histidine Side-Chain Elaboration Techniques

| Modification Type | Reagents/Catalysts | Functional Group Introduced | Purpose/Application |

| C-H Arylation | Palladium (Pd) or Rhodium (Rh) catalysts, Aryl halides/boronic acids | Aryl groups | SAR studies, altering receptor binding affinity. acs.org |

| C-H Alkylation | Ruthenium (Ru) or Rhodium (Rh) catalysts, Alkenes | Alkyl groups | Probing steric requirements in binding pockets. chinesechemsoc.org |

| N-Alkylation | Alkyl halides | Alkyl chains, fluorescent tags | Introduction of molecular probes, lipidation for membrane targeting. |

| N-Acylation | Acyl chlorides, Anhydrides | Acyl groups, biotin | Affinity labeling, enzyme inhibitor design. |

This table provides a generalized overview of potential modifications. Specific conditions and compatibilities depend on the peptide sequence and other protecting groups present.

Emerging Research Avenues and Future Prospects

Computational Studies and Theoretical Modeling

The integration of computational chemistry is revolutionizing peptide synthesis by providing predictive insights into reaction mechanisms and pathways, enabling optimization before a single reagent is used.

Application of Quantum Chemistry to H-His(Trt)-OtBu HCl Reactivity

Quantum chemical methods are increasingly being applied to understand the intricate details of amino acid reactivity during synthesis. For a compound like this compound, these studies focus on the electronic structure of the imidazole (B134444) side chain, even when sterically shielded by the trityl (Trt) group. The imidazole ring's nucleophilicity and pKa are critical factors in peptide chemistry, influencing both desired coupling reactions and potential side reactions. rsc.org

Computational investigations, such as those modeling the reaction mechanisms of histidine with various reagents, help elucidate the reactivity of different sites on the imidazole ring. nih.gov For this compound, theoretical models can predict how the bulky Trt group on the imidazole nitrogen and the tert-butyl (OtBu) ester on the C-terminus influence the molecule's conformational flexibility and the electronic properties of its reactive centers. This knowledge is crucial for predicting and mitigating issues like racemization, a long-standing challenge with histidine derivatives during peptide coupling. nih.govnih.gov By modeling the transition states of coupling reactions, chemists can identify conditions that favor the desired stereochemical outcome, thereby improving the purity and yield of the final peptide.

Predictive Modeling for Optimized Peptide Synthesis Pathways

Building on fundamental quantum chemical insights, researchers are developing higher-level predictive models and machine learning algorithms to forecast the success of entire peptide synthesis protocols. crick.ac.ukacs.org These models, such as the Peptide Synthesis Score (PepSySco), analyze large datasets from past syntheses to identify sequence-specific challenges. crick.ac.uk

For a building block like this compound, these predictive tools can incorporate its specific chemical properties—such as the steric hindrance from the Trt group and the acid-lability of both the Trt and OtBu groups—to anticipate potential difficulties. For example, deep learning models trained on real-time analytical data, like UV-vis traces from automated synthesizers, can predict the efficiency of deprotection and coupling steps. amidetech.com This allows for the in silico optimization of synthesis parameters, such as coupling times, reagent choice, and temperature, specifically for sequences containing His(Trt). This predictive capability helps minimize failed syntheses, reduce resource consumption, and accelerate the development of complex peptides. acs.orgamidetech.com

Development of Next-Generation Protecting Groups for Histidine

While the trityl group is a workhorse for histidine side-chain protection in Fmoc-SPPS, it is not without drawbacks. nih.gov Its bulk can sometimes hinder coupling efficiency, and its removal conditions can occasionally lead to side reactions. This has spurred significant research into "next-generation" protecting groups designed to offer improved orthogonality, milder cleavage conditions, and reduced side reactions like racemization. nih.govcore.ac.uk

The ideal protecting group should be robustly stable during the iterative steps of Fmoc removal (typically with piperidine) but easily and cleanly removable at the final cleavage stage without affecting other protecting groups or the peptide backbone. aurigeneservices.com Research efforts have explored a variety of new groups for the histidine imidazole nitrogen, aiming to fine-tune this stability profile. Some alternatives that have been investigated include groups that offer different electronic and steric properties compared to Trt, potentially leading to higher fidelity in the synthesis of challenging peptide sequences. nih.govrsc.org The ongoing quest for superior protecting groups is critical for advancing the synthesis of increasingly complex and modified peptides where high purity is paramount. ub.edu

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Typical Cleavage Condition |

|---|---|---|---|---|

| Trityl | Trt | Widely used, commercially available, good stability to Fmoc deprotection. | Bulky, can lower coupling efficiency; risk of racemization with certain coupling methods. nih.gov | Strong acid (e.g., TFA cocktail). aurigeneservices.com |

| t-Butyloxycarbonyl | Boc | Used in Boc-SPPS, orthogonal to Fmoc. | Not fully stable to repeated Fmoc deprotection cycles in Fmoc-SPPS. nih.gov | Strong acid (e.g., HF, TFMSA). |

| Benzyloxymethyl | Bom | Reduces racemization by protecting the Nπ-nitrogen. nih.gov | Can be prone to side reactions; preparation can be expensive. nih.gov | Strong acid or hydrogenolysis. rsc.org |

| 4-Methoxybenzyloxymethyl | MBom | Offers good resistance to racemisation. nih.gov | Associated with undesirable side reactions; expensive to prepare. nih.gov | Strong acid (e.g., TFA). |

Expanded Applications in Chemical Biology and Biomaterials Science

The reliable incorporation of histidine using reagents like this compound is a key enabler for creating sophisticated peptides for chemical biology and biomaterials. Histidine-rich peptides are particularly valuable due to the unique pH-responsive character of the imidazole side chain (pKa ≈ 6.0), which allows them to act as "smart" materials that change their properties in response to their environment. rsc.orgacs.org

This property is heavily exploited in drug and gene delivery systems. Histidine-rich peptides can be incorporated into nanoparticles or other vectors, where they remain relatively neutral in the bloodstream but become protonated in the acidic environment of endosomes. nih.govnih.gov This charge change can trigger the disruption of the endosomal membrane, facilitating the release of therapeutic cargo into the cell's cytoplasm. nih.govrsc.org

Furthermore, histidine-containing peptides are being designed for a range of other biomaterial applications:

Antibacterial Hydrogels: Self-assembling amphiphilic peptides containing histidine can form hydrogels with inherent antibacterial properties. acs.org

pH-Reversible Fibrils: Researchers have designed oligopeptides that undergo reversible self-assembly into amyloid-like fibrils in response to pH changes, opening avenues for creating controllable and biodegradable nanomaterials. acs.org

Antioxidant Peptides: Synthetic peptides containing histidine have been designed and shown to possess significant antioxidative properties. nih.govacs.org

The ability to efficiently synthesize these functional sequences using building blocks like this compound is fundamental to advancing these fields.

Process Intensification and Continuous Manufacturing of Histidine-Containing Peptides

The pharmaceutical industry is moving away from traditional batch manufacturing towards more efficient, sustainable, and cost-effective methods like process intensification and continuous manufacturing. frontiersin.orgdrug-dev.com Peptide synthesis, which is notoriously solvent- and reagent-intensive, is a prime candidate for such innovation. acs.org

Process intensification aims to dramatically improve the efficiency of chemical reactions. In the context of SPPS, this includes the use of green solvents and high-temperature synthesis to accelerate coupling and deprotection steps. rsc.orgrsc.org

Continuous manufacturing , particularly using flow chemistry, offers a paradigm shift from batch-wise SPPS. aiche.orgyokogawa.com In a continuous flow setup, reagents like this compound can be pumped through reactors for coupling to a peptide chain that is either on a moving solid support or attached to a soluble tag. drug-dev.comyokogawa.com This approach offers several advantages:

Reduced Waste: Significant reduction in the consumption of solvents and excess reagents. drug-dev.comaiche.org

Improved Quality: Enhanced control over reaction parameters (temperature, time, concentration) leads to higher purity and less batch-to-batch variability. frontiersin.org

Scalability: Seamless scaling from preclinical to commercial production without costly and risky process redevelopment. drug-dev.com

Convergent strategies, where smaller peptide fragments are synthesized continuously and then joined together, also represent a powerful approach to making long peptides more efficiently. aiche.org The development of these advanced manufacturing platforms for histidine-containing peptides relies on robust and predictable performance from foundational reagents like this compound.

Q & A

Q. What are the standard protocols for synthesizing and purifying H-His(Trt)-OtBu HCl in peptide synthesis?